molecular formula C9H11NS B181828 N-(4-Methylphenyl)ethanethioamide CAS No. 5310-17-8

N-(4-Methylphenyl)ethanethioamide

Cat. No.: B181828
CAS No.: 5310-17-8
M. Wt: 165.26 g/mol
InChI Key: RTCFUGQNYGWPQI-UHFFFAOYSA-N
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Description

N-(4-Methylphenyl)ethanethioamide is an organic compound with the molecular formula C10H13NS It is a derivative of ethanethioamide where the nitrogen atom is substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioamide, N-(4-methylphenyl)- typically involves the reaction of ethanethioamide with 4-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of ethanethioamide, N-(4-methylphenyl)- may involve large-scale reactions using automated equipment. The process includes the precise control of reaction parameters and the use of high-purity reagents to ensure consistent product quality. The industrial production methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)ethanethioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N-(4-Methylphenyl)ethanethioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its interactions with biological targets are of particular interest.

    Industry: The compound is used in the production of specialty chemicals and materials. Its properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethanethioamide, N-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethanethioamide, N-methyl-N-(4-methylphenyl)
  • Ethanethioamide, N-(4-chlorophenyl)
  • Ethanethioamide, N-(4-nitrophenyl)

Uniqueness

N-(4-Methylphenyl)ethanethioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

5310-17-8

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

N-(4-methylphenyl)ethanethioamide

InChI

InChI=1S/C9H11NS/c1-7-3-5-9(6-4-7)10-8(2)11/h3-6H,1-2H3,(H,10,11)

InChI Key

RTCFUGQNYGWPQI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N=C(C)S

SMILES

CC1=CC=C(C=C1)NC(=S)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=S)C

5310-17-8

Origin of Product

United States

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